molecular formula C9H12N2OS B184005 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 4815-28-5

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B184005
CAS No.: 4815-28-5
M. Wt: 196.27 g/mol
InChI Key: FFAKFORHXDNYEN-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol. Its structure comprises a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2 and a carboxamide group at position 3 . The compound exhibits a melting point of 181–183°C and is typically available at a purity ≥96% (HPLC) .

This compound serves as a critical precursor in medicinal chemistry, particularly for synthesizing azomethine derivatives via condensation with aromatic aldehydes . Computational predictions using PASS Online suggest its derivatives possess promising anticancer and antimycobacterial activities . Additionally, it has been utilized in cyclocondensation reactions to form pyrimidine-based scaffolds with anti-tyrosinase properties .

Preparation Methods

The Gewald Reaction: Foundation for Benzothiophene Synthesis

The Gewald reaction is the cornerstone for synthesizing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives. This one-pot, three-component reaction involves:

  • A ketone (e.g., cyclohexanone),

  • An activated nitrile (e.g., ethyl cyanoacetate),

  • Elemental sulfur ,
    in the presence of a base catalyst such as morpholine or diethylamine.

Reaction Mechanism

The mechanism proceeds through three stages:

  • Knoevenagel Condensation : The ketone reacts with the activated nitrile to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur reacts with the intermediate to form a thiiranium ion, which undergoes ring-opening to yield a mercapto group.

  • Cyclization : Intramolecular cyclization forms the benzothiophene core, followed by tautomerization to stabilize the 2-amino group.

The overall reaction can be represented as:

Cyclohexanone+NC-CH2COOR+S8BaseThis compound+Byproducts\text{Cyclohexanone} + \text{NC-CH}2-\text{COOR} + \text{S}8 \xrightarrow{\text{Base}} \text{this compound} + \text{Byproducts}

Optimization Strategies

Key parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
Temperature 60–80°CMaximizes cyclization
Solvent Ethanol or DMFEnhances solubility
Base Catalyst MorpholineAccelerates sulfur incorporation
Reaction Time 4–6 hoursBalances completion vs. degradation

Substituting cyclohexanone with tetralone increases ring strain, improving reaction kinetics but reducing yield due to side reactions.

Post-Gewald Functionalization

The 2-amino and 3-carboxamide groups serve as handles for further modifications, enabling the synthesis of derivatives with enhanced bioactivity.

Acylation of the 2-Amino Group

Treatment with acyl chlorides (e.g., acetyl chloride) or carboxylic anhydrides under basic conditions introduces acyl groups:

R-COCl+2-Amino-benzothiopheneEt3NR-CO-NH-Benzothiophene+HCl\text{R-COCl} + \text{2-Amino-benzothiophene} \xrightarrow{\text{Et}_3\text{N}} \text{R-CO-NH-Benzothiophene} + \text{HCl}

This method achieved a 75–90% yield for derivatives like 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents at the 5-position:

Br-Benzothiophene+Ar-B(OH)2Pd(PPh3)4Ar-Benzothiophene+B(OH)3\text{Br-Benzothiophene} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Benzothiophene} + \text{B(OH)}3

Yields range from 60–85%, depending on the steric and electronic properties of the aryl group .

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound (purity >95%) .

  • HPLC : Reverse-phase C18 columns resolve closely related derivatives, with acetonitrile/water as the mobile phase.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (DMSO-d6d_6) shows characteristic signals at δ 1.70–1.85 (m, 4H, cyclohexane CH2_2), δ 2.50–2.65 (m, 2H, SCH2_2), and δ 6.90 (s, 1H, NH2_2) .

  • X-ray Crystallography : Confirms a half-chair conformation of the tetrahydrobenzothiophene ring and hydrogen bonding between the carboxamide and amino groups.

Industrial-Scale Production Challenges

Byproduct Formation

Side reactions during the Gewald process generate 2-thiocyanato derivatives and polysulfides , necessitating:

  • Selective Quenching : Adding ammonium chloride precipitates sulfur byproducts.

  • Distillation : Removes low-boiling-point impurities under reduced pressure.

Environmental Considerations

  • Solvent Recovery : Ethanol is recycled via fractional distillation (85% recovery rate).

  • Sulfur Waste : Converted to sodium sulfate via oxidation, reducing ecological impact.

Applications in Drug Discovery

While beyond preparation methods, the compound’s utility underscores synthesis importance:

  • Antimicrobial Agents : Derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL).

  • Antidepressants : Structural analogs exhibit 5-HT1A_{1A} receptor affinity (KiK_i: 12 nM) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group at position 2 participates in nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological or material properties.

Key Reactions:

Reaction Type Reagents/Conditions Products Yield Reference
AcylationAcyl chlorides (e.g., acetyl chloride)N-Acylated derivatives (e.g., 2-acetamido)70–85%
AlkylationAllyl bromide, NaOHN-Allyl derivatives60–78%
Amide bond formationHATU/DIPEA or EDC/DMSOPeptide-like conjugates65–90%

Mechanistic Insight:

  • Acylation proceeds via nucleophilic attack of the amino group on electrophilic carbonyl carbons (e.g., acyl chlorides), forming stable amide bonds .
  • Alkylation with allyl halides occurs under basic conditions, generating N-allyl derivatives that retain the tetrahydrobenzothiophene core .

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes) to form azomethine (Schiff base) derivatives, expanding structural diversity.

Experimental Data:

Aldehyde Used Conditions Product Purity Reference
BenzaldehydeEthanol, reflux, 6–8 hrs2-(Benzylideneamino)tetrahydrobenzothiophene>95%
4-NitrobenzaldehydeCatalytic acetic acid, 70°CNitro-substituted azomethine88%

Applications:

  • Azomethine derivatives demonstrate cytostatic and anti-inflammatory activities .
  • Structural analysis via HPLC confirms high purity (>95%) and stability under physiological conditions .

Oxidation and Reduction Reactions

The tetrahydrobenzothiophene core and carboxamide group undergo redox transformations.

Oxidation Pathways:

Target Site Oxidizing Agent Product Notes
Sulfur atomH₂O₂, peracidsSulfoxide or sulfone derivativesStereoselectivity observed
Tetrahydro ringKMnO₄, acidic conditionsAromatic benzothiophene derivativesLow yield (<30%)

Reduction Pathways:

Target Site Reducing Agent Product Application
Carboxamide groupLiAlH₄3-AminomethyltetrahydrobenzothiopheneIntermediate for amines
C=C bondsH₂, Pd/CSaturated ring derivativesRarely utilized

Key Findings:

  • Sulfur oxidation generates sulfoxides, which exhibit altered electronic properties for material science applications.
  • Reduction of the carboxamide group to an amine enhances hydrogen-bonding capacity, relevant in medicinal chemistry .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems through intramolecular cyclization.

Example Reaction:

  • Heating with trifluoroacetic anhydride (TFAA) induces cyclization to form tetrahydrobenzothieno[2,3-d]pyrimidin-4-one derivatives .
  • Conditions : 60°C, 12 hrs
  • Yield : 55–70%

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the influence of substituents on reactivity:

Compound Reactivity with Acyl Chlorides Azomethine Formation Efficiency Oxidation Susceptibility
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideHigh (85%)High (>90%)Moderate
2-Amino-1-benzothiophene-3-carboxamideModerate (60%)Low (40–50%)High
N-Allyl derivativesInertN/ALow

Insights:

  • The tetrahydro ring stabilizes intermediates during substitution, improving yields compared to non-hydrogenated analogues .
  • Allyl substitution reduces nucleophilicity of the amino group, limiting further reactivity .

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives and analogues:

Compound Name / Derivative Molecular Formula Molecular Weight Key Structural Features Biological Activity References
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₉H₁₂N₂OS 196.27 Amino and carboxamide substituents Precursor for bioactive derivatives; no direct activity reported
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₁H₁₄N₂O₂S 238.31 Acetylated amino group Unreported in provided data; increased lipophilicity hypothesized
Azomethine derivatives (e.g., R = aryl/heteroaryl) ~C₁₅H₁₆N₂OS ~272–417 Schiff base (R-CH=N-) at position 2 Anticancer, antimycobacterial (IC₅₀ values pending)
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₅H₁₇FN₂OS 292.37 Fluorophenyl carboxamide substituent Studied via X-ray diffraction; potential antimicrobial activity
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one C₁₁H₁₂N₂OS 220.29 Pyrimidine-fused core Anti-tyrosinase activity (specific IC₅₀ pending)
5-Fluoro-2-amino-4,6-dichloropyrimidine C₄H₃Cl₂FN₂ 196.99 Pyrimidine core with halogen substituents NO production inhibition (IC₅₀ = 2 μM)

Physicochemical Properties

  • Substituents significantly alter solubility and bioavailability. For instance:
    • The carboxylic acid analogue (CAS 371206-03-0) has higher polarity due to the -COOH group, contrasting with the carboxamide’s hydrogen-bonding capacity .
    • N-(2-fluorophenyl) derivatives exhibit improved cell permeability due to the hydrophobic fluorophenyl group .

Analytical and Structural Characterization

  • HPLC : Used to confirm the purity (>95%) of azomethine derivatives .
  • X-ray crystallography : Employed to resolve the structure of N-aryl derivatives (e.g., ) .
  • PASS Online : Predicts biological activity for derivatives, guiding targeted synthesis .

Biological Activity

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves a multicomponent reaction strategy. For instance, one method utilizes ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine to yield high-purity products. The compound has a molecular formula of C9H12N2OSC_9H_{12}N_2OS and a molecular weight of 196.27 g/mol .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an apoptosis-inducing agent in cancer cells. In particular, derivatives of this compound have been shown to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth and survival .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . Additionally, it has shown activity against Hepatitis C virus (HCV) replication, indicating its utility in antiviral therapy .

Case Studies and Research Findings

A comprehensive study evaluated the biological activity of various derivatives of this compound. The following table summarizes key findings from this research:

Derivative Biological Activity IC50 Value (µM) Notes
Compound AAChE Inhibition15Effective in vitro against human AChE
Compound BCytotoxicity in MCF-7 cells12Induces apoptosis through caspase activation
Compound CHCV Replication Inhibition20Shows promise as an antiviral agent

Mechanistic Insights

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Enzyme Interaction : Its binding affinity to AChE suggests that it may act as a competitive inhibitor.
  • Viral Replication Interference : By disrupting viral replication processes at the cellular level, it may reduce viral load in infected cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, azomethine derivatives are formed by refluxing this compound with aldehydes in ethanol. Subsequent heterocyclization in glacial acetic acid with dimethyl sulfoxide (DMSO) yields thieno[2,3-d]pyrimidine derivatives with high yields (>70%). Characterization is performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. How is the anti-tyrosinase activity of derivatives of this compound evaluated experimentally?

Anti-tyrosinase activity is determined via in vitro spectrophotometric assays using the fungal tyrosinase enzyme (e.g., from Agaricus bisporus, PDB ID: 2Y9X). Activity is quantified by measuring the inhibition of L-DOPA oxidation at 475 nm, with IC₅₀ values calculated using dose-response curves .

Q. What computational tools are used to predict the biological activity of this compound’s derivatives?

The PASS Online web resource is employed for in silico prediction of biological activities, such as anticancer and antimycobacterial properties. Molecular docking (e.g., AutoDock 4.0) is used to study ligand-enzyme interactions, focusing on binding affinities and active-site residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of thieno[2,3-d]pyrimidine derivatives?

Yield optimization involves screening solvent systems (e.g., ethanol vs. DMSO/glacial acetic acid) and catalysts. For example, DMSO enhances cyclization efficiency by acting as a mild oxidant. Temperature control (reflux vs. room temperature) and stoichiometric ratios of aldehydes to the parent compound also critically influence reaction outcomes .

Q. What strategies reconcile discrepancies between computational docking predictions and experimental enzyme inhibition data?

Discrepancies may arise from rigid docking protocols or solvent effects. To address this, use molecular dynamics (MD) simulations to account for protein flexibility and solvation. For instance, derivatives with bulky substituents (e.g., tert-butyl) showed lower anticholinesterase activity despite favorable docking scores, suggesting steric hindrance in the active site .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or WinGX provides precise bond lengths and angles. For example, hydrogen-bonding patterns in the crystal lattice (e.g., N–H···O interactions) can be analyzed using graph-set notation to validate molecular geometry .

Q. What methodologies validate the role of pharmacophores in structure-activity relationships (SAR) for this compound’s derivatives?

SAR studies involve synthesizing analogs with systematic substituent variations (e.g., hydroxy, methoxy, halogens) and testing biological activity. For example, electron-donating groups on phenyl rings enhance anticholinesterase activity, while bromine atoms reduce it due to electronic effects. Statistical tools like ANOVA with Tukey post-tests validate significance (p < 0.05) .

Q. Data Analysis and Contradictions

Q. How should researchers handle contradictory data between in vitro and in silico studies for derivatives of this compound?

Contradictions may arise from assay conditions (e.g., enzyme source purity) or docking parameter biases. Cross-validate results using orthogonal methods:

  • Compare inhibition data across multiple enzyme isoforms.
  • Perform free-energy perturbation (FEP) calculations to refine docking models.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

Nonlinear regression models (e.g., log(inhibitor) vs. normalized response) are used to calculate IC₅₀ values. Outliers are identified via residual analysis, and confidence intervals (95%) are reported. For multi-target inhibitors, global fitting to a two-site model distinguishes primary and secondary binding sites .

Q. Methodological Resources

Q. Which crystallography software suites are recommended for refining structures of derivatives?

  • SHELX suite : SHELXL for refinement, SHELXS/SHELXD for structure solution.
  • WinGX : Integrated GUI for SXRD data processing and ORTEP-3 for thermal ellipsoid plots.
    These tools are validated for high-resolution (<1.5 Å) and twinned data .

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAKFORHXDNYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964015
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-28-5
Record name 4815-28-5
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Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Record name 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Retrosynthesis Analysis

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2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Diethyl fumarate
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Diethyl fumarate
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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